![molecular formula C11H16N2O B12098214 2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)
2-amino-N-[(1S)-1-phenylethyl]propanamide
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Overview
Description
2-amino-N-[(1S)-1-phenylethyl]propanamide is an organic compound with the molecular formula C11H16N2O It is a derivative of propanamide, featuring an amino group and a phenylethyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1S)-1-phenylethyl]propanamide typically involves the reaction of (S)-1-phenylethylamine with a suitable propanamide derivative. One common method is the condensation of (S)-1-phenylethylamine with 2-bromo-N-propanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
Chemical Applications
Chiral Building Block
This compound serves as an essential chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex organic molecules, which are critical in the development of pharmaceuticals and agrochemicals. The ability to create enantiomerically pure compounds is particularly valuable in medicinal chemistry, where the efficacy and safety of drugs can depend on their stereochemistry.
Synthetic Routes
The synthesis typically involves reductive amination processes using chiral starting materials. A common method includes the reaction of (S)-1-phenylethylamine with suitable aldehydes or ketones, followed by acylation with protected amino acid derivatives. This method ensures high yields and purity of the desired compound.
Synthetic Method | Reagents Used | Conditions |
---|---|---|
Reductive Amination | (S)-1-phenylethylamine, aldehyde/ketone | Catalytic hydrogenation with palladium on carbon |
Acylation | Protected amino acid derivative | Varies based on protecting group |
Biological Applications
Ligand in Enzyme Studies
In biological research, 2-amino-N-[(1S)-1-phenylethyl]propanamide acts as a ligand for studying enzyme-substrate interactions. Its binding affinity to various enzymes allows researchers to explore mechanisms of action and develop inhibitors or activators that can modulate biological pathways.
Pharmaceutical Intermediate
The compound is under investigation as a pharmaceutical intermediate for drugs targeting neurological disorders. Its structural properties may contribute to the modulation of neurotransmitter systems, making it a candidate for treating conditions such as depression or anxiety.
Medicinal Chemistry Insights
Research has highlighted the potential of this compound in developing novel therapeutic agents. For example, studies have shown its effectiveness in modulating receptor activity related to neurotransmitter release.
Case Study: Neurological Disorders
A recent study explored the effects of this compound on GPR88 receptors, which are implicated in various neurological conditions. The compound demonstrated significant agonistic activity, suggesting its potential role in treating disorders like schizophrenia.
Mechanism of Action
The mechanism of action of 2-amino-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler analog without the phenylethyl group.
2-amino-N-ethylpropanamide: Similar structure but with an ethyl group instead of a phenylethyl group.
N-phenylethylpropanamide: Lacks the amino group.
Uniqueness
2-amino-N-[(1S)-1-phenylethyl]propanamide is unique due to the presence of both the amino and phenylethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-amino-N-[(1S)-1-phenylethyl]propanamide, also known as N-(1-phenylethyl)propanamide, is an organic compound with potential biological significance. This article explores its biological activity, including pharmacological effects, mechanisms of action, and related research findings.
- Chemical Formula : C11H15NO
- Molecular Weight : 179.25 g/mol
- CAS Number : 221984
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in modulating neurotransmitter systems and its implications in pain management and other therapeutic areas.
Pharmacological Effects
- Opioid Receptor Interaction : Preliminary studies indicate that this compound may interact with opioid receptors, suggesting potential analgesic properties. It has been compared to other synthetic opioids in terms of efficacy and safety profiles .
- Neuropharmacological Studies : Research has shown that structurally distinct non-fentanyl opioids, including derivatives of N-(1-phenylethyl)propanamide, exhibit varying degrees of activity at mu-opioid receptors. This interaction is crucial for their analgesic effects and may lead to reduced side effects compared to traditional opioids .
- Cytotoxicity and Antiproliferative Effects : Some studies have explored the cytotoxic potential of similar compounds on cancer cell lines, indicating that modifications in the structure can lead to enhanced antiproliferative activity. However, specific data on this compound remains limited .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Modulation of Neurotransmitter Release : By interacting with opioid receptors, it may influence the release of neurotransmitters involved in pain perception.
- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit certain enzymes related to inflammation and pain pathways, suggesting a possible mechanism for anti-inflammatory effects.
Table 1: Summary of Key Research Findings
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
InChI Key |
UJLHTMLCGCJXRX-GKAPJAKFSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
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